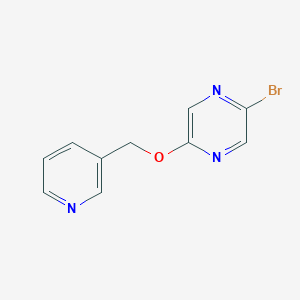

2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(pyridin-3-ylmethoxy)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-9-5-14-10(6-13-9)15-7-8-2-1-3-12-4-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIOBUOGAHWZLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)COC2=CN=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Bromo 5 Pyridin 3 Ylmethoxy Pyrazine

Strategic Approaches for the Chemical Synthesis of the Core Structure

The synthesis of 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine is a multi-step process that involves the careful construction of its pyrazine (B50134) and pyridine (B92270) precursors, followed by their strategic coupling and subsequent functionalization.

Precursor Synthesis and Derivatization Strategies for Pyrazine and Pyridine Moieties

The assembly of the target molecule commences with the synthesis of its constituent heterocyclic precursors: a functionalized pyrazine and a functionalized pyridine.

Pyrazine Precursor Synthesis:

A key precursor for the pyrazine moiety is a 2,5-disubstituted pyrazine, often starting from a more readily available pyrazine derivative. One common strategy involves the synthesis of 2-amino-5-hydroxypyrazine or 2-bromo-5-hydroxypyrazine. The Reuben G. Jones synthesis, for instance, provides a classical route to 2-hydroxypyrazines through the condensation of 1,2-dicarbonyls with α-aminoamides in the presence of a base beilstein-journals.org. Alternatively, 2-chloropyrazine (B57796) can be synthesized from pyrazin-2(1H)-one chemicalbook.com. This chloropyrazine can then potentially be converted to the desired 5-hydroxy or 5-amino derivative through nucleophilic substitution reactions. For instance, 2-amino-5-bromopyridine (B118841) can be converted to 2-amino-5-hydroxypyridine (B112774) through a sequence of protection, substitution with a benzyl (B1604629) alcoholate, and deprotection google.com. A similar strategy could be envisioned for pyrazine analogs.

Pyridine Precursor Synthesis:

The pyridine precursor, 3-(hydroxymethyl)pyridine (also known as 3-pyridinemethanol) or its halogenated derivative, 3-(chloromethyl)pyridine (B1204626), is crucial for introducing the pyridylmethoxy side chain. The synthesis of 3-(chloromethyl)pyridine hydrochloride can be achieved from 3-methylpyridine (B133936) (3-picoline) through a multi-step sequence involving oxidation to nicotinic acid, esterification to methyl nicotinate, reduction to 3-pyridinemethanol, and subsequent chlorination with thionyl chloride chemicalbook.com.

| Precursor | Starting Material | Key Transformation | Reference |

|---|---|---|---|

| 2-Bromo-5-hydroxypyrazine | Varies (e.g., from 2-aminopyrazine (B29847) derivatives) | Diazotization followed by bromination and hydrolysis | chemimpex.com |

| 3-(Chloromethyl)pyridine hydrochloride | 3-Methylpyridine | Oxidation, esterification, reduction, and chlorination | chemicalbook.com |

Etherification Reactions: O-Alkylation Pathways to Pyridylmethoxy Linkage

The formation of the ether linkage between the pyrazine and pyridine moieties is a critical step in the synthesis of the target compound. The Williamson ether synthesis is a widely employed and effective method for this transformation. This reaction involves the O-alkylation of a hydroxyl group by an alkyl halide in the presence of a base.

In the context of synthesizing 5-(pyridin-3-ylmethoxy)pyrazine, the reaction would typically involve the deprotonation of a 5-hydroxypyrazine derivative with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the corresponding pyrazinolate anion. This nucleophilic anion then displaces the halide from 3-(chloromethyl)pyridine or a similar electrophilic pyridine derivative in an SN2 reaction to form the desired ether.

The general reaction is as follows:

Pyrazine-5-OH + Base → Pyrazine-5-O⁻ Pyrazine-5-O⁻ + 3-(Halomethyl)pyridine → 5-(Pyridin-3-ylmethoxy)pyrazine + Halide⁻

The efficiency of this reaction can be influenced by the choice of solvent, temperature, and the nature of the leaving group on the pyridine precursor.

Introduction of the Bromo-substituent and its Positional Isomers

The final step in constructing the core structure of this compound is the introduction of the bromine atom at the 2-position of the pyrazine ring. This is typically achieved through an electrophilic aromatic substitution reaction.

The regioselectivity of the bromination is a key consideration. The existing 5-(pyridin-3-ylmethoxy) group on the pyrazine ring will direct the incoming electrophile. Due to the electron-donating nature of the alkoxy group, it activates the pyrazine ring towards electrophilic attack, primarily at the ortho and para positions. In the case of 5-substituted pyrazines, the ortho positions are C3 and C6, and the para position is C2. The electronic and steric properties of the substituent and the reaction conditions will determine the major product.

Common brominating agents used for such transformations include N-bromosuccinimide (NBS) or bromine (Br2) in the presence of a suitable solvent. Careful control of the reaction conditions, such as temperature and the choice of brominating agent, is crucial to achieve the desired regioselectivity and avoid the formation of di- or tri-brominated byproducts. The formation of positional isomers, such as 3-Bromo-5-(pyridin-3-ylmethoxy)pyrazine, is a possibility and may require chromatographic separation to isolate the desired 2-bromo isomer.

Advanced Synthetic Techniques for Analog Generation and Functionalization

Once the this compound core is synthesized, it serves as a versatile building block for the generation of a diverse range of analogs through various chemical transformations. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo-substituent on the pyrazine ring of the target molecule makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base. This compound can be coupled with a variety of aryl or heteroaryl boronic acids or esters to introduce new substituents at the 2-position of the pyrazine ring. This allows for the synthesis of a wide array of biaryl and heterobiaryl analogs. The general reaction is as follows:

This compound + R-B(OH)₂ --(Pd catalyst, Base)--> 2-R-5-(pyridin-3-ylmethoxy)pyrazine

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines to introduce various amino groups at the 2-position. This is a valuable method for synthesizing aminopyrazine derivatives, which are often of interest in medicinal chemistry wikipedia.orglibretexts.org.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl/Heteroaryl-5-(pyridin-3-ylmethoxy)pyrazine |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, BINAP, NaOtBu | 2-Amino-5-(pyridin-3-ylmethoxy)pyrazine derivatives |

Nucleophilic Aromatic Substitution (SNAr) Reactions in Pyrazine Synthesis

The pyrazine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially when substituted with a good leaving group like bromine. The presence of the electron-withdrawing nitrogen atoms in the pyrazine ring facilitates the attack of nucleophiles.

In the case of this compound, the bromine atom can be displaced by a variety of nucleophiles, such as alkoxides, thiolates, and amines. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the bromine, forming a Meisenheimer-like intermediate. Subsequent elimination of the bromide ion restores the aromaticity of the pyrazine ring.

The reactivity of the substrate in SNAr reactions can be influenced by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles and higher temperatures generally lead to faster reactions. This methodology provides a complementary approach to palladium-catalyzed reactions for the introduction of various functional groups at the 2-position of the pyrazine ring.

Regioselective Synthesis of Related Pyrazine and Pyridine Conjugates

The synthesis of pyrazine and pyridine conjugates from this compound hinges on the strategic manipulation of the bromo substituent. The bromine atom at the 2-position of the pyrazine ring serves as a handle for various cross-coupling reactions, allowing for the regioselective formation of carbon-carbon and carbon-heteroatom bonds.

Transition metal-catalyzed cross-coupling reactions are paramount in this context. For instance, the Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is a powerful tool for creating a carbon-carbon bond between the pyrazine core and another aromatic or heteroaromatic system. The regioselectivity of such reactions on dihalogenated heteroarenes can often be predicted and controlled. organic-chemistry.org In the case of a dihalogenated pyrazine, the presence of a methoxy (B1213986) group has been shown to direct the regioselectivity of the Suzuki coupling, favoring the displacement of the ortho-halogen. nih.gov This principle suggests that the pyridin-3-ylmethoxy group in the target compound could influence the reactivity of the bromo substituent.

Similarly, the Negishi cross-coupling, which utilizes an organozinc reagent, has been successfully employed for the regioselective synthesis of substituted pyrazines. nih.gov Other palladium-catalyzed reactions, such as the Stille, Heck, and Sonogashira couplings, offer alternative avenues for the regioselective functionalization of the pyrazine ring, each with its own substrate scope and reaction conditions. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity in these transformations. googleapis.com

The synthesis of the precursor, 2-bromo-5-hydroxypyrazine, is a critical first step and can be achieved through various methods. researchgate.net The subsequent etherification with 3-pyridylmethanol to yield this compound can be accomplished through a Williamson ether synthesis or a Mitsunobu reaction. The Mitsunobu reaction, in particular, proceeds with a clean inversion of stereochemistry at the alcohol carbon and is effective for a wide range of alcohols and acidic nucleophiles.

Regioselective bromination is another key strategy in the synthesis of precursors for these conjugates. The use of reagents like N-bromosuccinimide (NBS) can allow for the controlled bromination of the pyrazine ring, setting the stage for subsequent cross-coupling reactions.

Below is a table summarizing potential regioselective cross-coupling reactions for the synthesis of pyrazine-pyridine conjugates starting from this compound.

| Reaction Type | Coupling Partner | Catalyst/Reagents | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pyridine-X-boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), base | 2-(Pyridinyl)-5-(pyridin-3-ylmethoxy)pyrazine derivative |

| Negishi Coupling | Pyridinylzinc halide | Pd or Ni catalyst | 2-(Pyridinyl)-5-(pyridin-3-ylmethoxy)pyrazine derivative |

| Stille Coupling | Pyridinylstannane | Pd catalyst | 2-(Pyridinyl)-5-(pyridin-3-ylmethoxy)pyrazine derivative |

| Heck Coupling | Vinylpyridine | Pd catalyst, base | 2-(Pyridinylvinyl)-5-(pyridin-3-ylmethoxy)pyrazine |

| Sonogashira Coupling | Ethynylpyridine | Pd catalyst, Cu(I) co-catalyst, base | 2-(Pyridinylethynyl)-5-(pyridin-3-ylmethoxy)pyrazine |

| Buchwald-Hartwig Amination | Aminopyridine | Pd catalyst, base | 2-(Pyridinylamino)-5-(pyridin-3-ylmethoxy)pyrazine |

Synthetic Optimization and Scalability Considerations in Research Settings

Optimizing the synthesis of this compound and its subsequent transformations is crucial for efficient and reproducible research outcomes. Key parameters for optimization include reaction conditions, catalyst selection, solvent effects, and purification methods. For instance, in the synthesis of related pyrazine derivatives, the choice of base and solvent has been shown to significantly impact the yield and purity of the product.

In a research setting, the scalability of a synthetic route is an important consideration for producing sufficient quantities of a compound for further studies. A notable example is the preparation of 2-bromo-5-methylpyrazine, where a process was developed to produce the compound on a kilogram scale. This highlights the feasibility of scaling up the synthesis of brominated pyrazine intermediates.

For the cross-coupling reactions used to generate pyrazine-pyridine conjugates, optimization involves screening different ligands for the metal catalyst, as the ligand can have a profound effect on the reaction's efficiency and selectivity. googleapis.com The temperature, reaction time, and stoichiometry of the reagents also need to be carefully controlled to maximize the yield and minimize the formation of byproducts.

The purification of the final products is another critical aspect of synthetic optimization. Chromatographic techniques are often employed, but for larger scale syntheses, crystallization is a more desirable method for obtaining high-purity materials. The development of a robust crystallization procedure can significantly improve the efficiency and scalability of a synthesis.

The following table outlines key considerations for the optimization and scalability of the synthesis of this compound and its derivatives.

| Synthetic Step | Optimization Parameters | Scalability Considerations |

|---|---|---|

| Bromination of Pyrazine Precursor | Brominating agent, solvent, temperature, reaction time | Exothermic nature of the reaction, safe handling of bromine, efficient product isolation |

| Etherification | Base, solvent, temperature, choice of leaving group on pyridylmethyl moiety | Cost of reagents, purification of the product from unreacted starting materials |

| Cross-Coupling Reactions | Catalyst and ligand selection, base, solvent, temperature, reaction time | Cost of catalyst, catalyst loading, removal of metal residues from the final product, purification of the final conjugate |

| Work-up and Purification | Extraction solvents, crystallization vs. chromatography | Solvent volumes, feasibility of large-scale chromatography, development of a robust crystallization protocol |

Structure Activity Relationship Sar and Molecular Design Investigations of 2 Bromo 5 Pyridin 3 Ylmethoxy Pyrazine Analogues

Systematic Structural Modifications and Their Influence on Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. For analogues of 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine, systematic modifications of its core components—the pyrazine (B50134) ring, the pyridylmethoxy moiety, and the bromine atom—have provided critical insights into their pharmacological profiles.

Impact of Substitutions on the Pyrazine Ring System

The biological activity of pyrazine derivatives is highly sensitive to the nature and position of substituents on the ring. Structure-activity relationship studies on various pyrazine-based inhibitors have demonstrated that even minor alterations can lead to significant changes in potency and selectivity. For instance, in a series of aminopyrazine inhibitors of the mitotic kinase Nek2, substitutions on the pyrazine ring were found to be critical for maintaining the desired binding conformation. acs.org

The pyrazine ring can also serve as a bioisostere for other aromatic systems like phenyl or pyridine (B92270) rings. pharmablock.com This strategy of bioisosteric replacement allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Replacing a phenyl group with a pyrazine ring, for example, can introduce hydrogen bond acceptors and alter the electronic distribution of the molecule, potentially leading to improved target engagement or modified metabolic stability.

To illustrate the impact of pyrazine ring substitutions, consider the following hypothetical data based on common SAR trends observed in kinase inhibitors:

| Compound | Substitution on Pyrazine Ring | Target Kinase IC50 (nM) |

| Analogue 1 | -H | 150 |

| Analogue 2 | -CH3 | 85 |

| Analogue 3 | -Cl | 50 |

| Analogue 4 | -NH2 | 25 |

| Analogue 5 | -COOH | 200 |

This table is illustrative and compiled from general principles of medicinal chemistry to demonstrate potential SAR trends.

Elucidation of the Role of the Pyridylmethoxy Moiety

The pyridylmethoxy group in this compound is another key determinant of its biological activity. This moiety consists of a pyridine ring connected to the pyrazine core via a methoxy (B1213986) linker. The pyridine ring itself is a common feature in many approved drugs and bioactive molecules, contributing to aqueous solubility and offering a site for hydrogen bonding through its nitrogen atom. acs.org

The position of the nitrogen atom within the pyridine ring (ortho, meta, or para) can significantly impact the molecule's ability to interact with its biological target. mdpi.com The meta-position of the nitrogen in the pyridin-3-ylmethoxy group of the parent compound allows for specific directional interactions. The ether linkage provides a degree of conformational flexibility, enabling the pyridyl group to adopt an optimal orientation within a binding pocket.

In the context of kinase inhibitors, the pyridylmethoxy moiety can extend into solvent-exposed regions of the ATP-binding site or interact with residues outside the hinge region, contributing to both potency and selectivity. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target protein. nih.gov

The following table illustrates the potential influence of modifications to the pyridylmethoxy moiety on biological activity, based on established SAR principles:

| Compound | Modification to Pyridylmethoxy Moiety | Target Kinase IC50 (nM) |

| Parent Compound | 3-pyridylmethoxy | 50 |

| Analogue 6 | 2-pyridylmethoxy | 120 |

| Analogue 7 | 4-pyridylmethoxy | 75 |

| Analogue 8 | Phenylmethoxy | 250 |

| Analogue 9 | 3-pyridyl | 300 |

This table is illustrative and compiled from general principles of medicinal chemistry to demonstrate potential SAR trends.

Analysis of Bromine Atom’s Contribution to Pharmacological Profile

The presence of a bromine atom at the 2-position of the pyrazine ring is a significant feature of the title compound. Halogen atoms, particularly bromine and chlorine, are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. nih.govrsc.orgresearchgate.net The bromine atom is a weakly electron-withdrawing group and can influence the electronic character of the pyrazine ring. researchgate.net

One of the key roles of halogen atoms in drug design is their ability to form halogen bonds, which are non-covalent interactions between an electrophilic region on the halogen and a nucleophilic site on a biological macromolecule. nih.gov These interactions can contribute significantly to binding affinity and selectivity. The "heavy atom" effect of bromine can also influence the molecule's absorption and photoreactivity. researchgate.net

Furthermore, the introduction of a bromine atom can block a potential site of metabolism, thereby increasing the metabolic stability and half-life of the compound. Its lipophilic nature can also enhance membrane permeability. The position and nature of the halogen substituent can have a profound impact on biological activity. acs.org

The table below provides a hypothetical comparison of the effect of different substituents at the 2-position of the pyrazine ring:

| Compound | Substitution at Position 2 | Target Kinase IC50 (nM) |

| Analogue 10 | -H | 150 |

| Parent Compound | -Br | 50 |

| Analogue 11 | -Cl | 65 |

| Analogue 12 | -F | 90 |

| Analogue 13 | -CH3 | 110 |

This table is illustrative and compiled from general principles of medicinal chemistry to demonstrate potential SAR trends.

Computational and Chemoinformatic Approaches to SAR Elucidation

In addition to traditional synthetic chemistry and biological testing, computational and chemoinformatic methods play an increasingly vital role in elucidating SAR and guiding the design of new analogues. These in silico techniques can provide valuable insights into ligand-receptor interactions, predict the activity of virtual compounds, and identify key structural features responsible for biological activity.

Ligand-Based Drug Design (LBDD) Strategies for Related Pyrazine/Pyridine Scaffolds

Ligand-based drug design (LBDD) approaches are particularly useful when the three-dimensional structure of the biological target is unknown. These methods rely on the analysis of a set of molecules known to be active against the target to derive a model that explains their common structural and chemical features.

Quantitative Structure-Activity Relationship (QSAR) is a prominent LBDD technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. brieflands.comsemanticscholar.org For pyrazine and pyridine-based kinase inhibitors, QSAR models can be developed using various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to predict the inhibitory potency of new analogues. nih.gov

Another powerful LBDD method is the generation of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by a specific receptor and elicit a biological response.

Pharmacophore Modeling for Identification of Key Structural Features

Pharmacophore modeling is a powerful tool for identifying the key structural features required for the biological activity of a series of compounds. nih.govmdpi.com By aligning a set of active molecules, a common pharmacophore hypothesis can be generated, which typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net

A hypothetical pharmacophore model for this class of compounds might include:

A hydrogen bond acceptor feature corresponding to one or both of the pyrazine nitrogen atoms.

A hydrogen bond acceptor feature associated with the pyridine nitrogen.

A hydrophobic/aromatic feature representing the pyrazine and pyridine rings.

A halogen bond donor feature for the bromine atom.

Defined excluded volumes to represent regions of steric hindrance.

Rational Design Principles for Novel this compound Analogues

The design of new analogues of this compound is guided by established principles of medicinal chemistry, including structure-activity relationship (SAR) studies and computational modeling. These principles are applied to systematically modify the core scaffold to improve interactions with the biological target, often the ATP-binding site of a protein kinase. rsc.org The primary areas for modification on the this compound scaffold include the pyrazine ring, the pyridine ring, and the interconnecting ether linkage.

Modifications of the Pyrazine Ring:

The pyrazine ring is a key component of the scaffold, and its substitution pattern can significantly influence biological activity. The bromine atom at the 2-position is a common starting point for modification. Bioisosteric replacement of the bromine with other small lipophilic groups, such as chlorine or a methyl group, can be explored to fine-tune the steric and electronic properties of this position. cambridgemedchemconsulting.com Furthermore, the bromine atom can serve as a chemical handle for introducing larger and more diverse substituents through cross-coupling reactions. For instance, replacing the bromine with small cyclic amines or aryl groups can lead to enhanced potency by accessing additional binding pockets within the target protein.

Modifications of the Pyridine Ring:

The pyridine ring plays a crucial role in the molecular recognition of the target, often forming key hydrogen bonds or other interactions. The substitution pattern on the pyridine ring can be systematically varied to probe the steric and electronic requirements of the binding site. nih.gov For example, the introduction of small electron-donating or electron-withdrawing groups at different positions of the pyridine ring can modulate the pKa of the pyridine nitrogen, thereby influencing its ability to act as a hydrogen bond acceptor. nih.gov A review of pyridine derivatives has shown that the presence and position of methoxy, hydroxyl, and amino groups can enhance antiproliferative activity, while bulky groups or halogens may have the opposite effect. nih.gov

Modifications of the Ether Linkage:

The ether linkage provides a degree of conformational flexibility to the molecule, allowing the pyrazine and pyridine rings to adopt an optimal orientation for binding. The length and nature of this linker can be modified to alter this flexibility. For instance, replacing the ether oxygen with a nitrogen atom (to form an amine linkage) or a sulfur atom (to form a thioether) can change the bond angles and rotational freedom, potentially leading to improved binding affinity. nih.gov Additionally, the methylene (B1212753) group of the methoxy linker can be substituted to introduce chirality or additional functional groups that can form new interactions with the target.

The following data table, derived from a study on pyrazine-based TrkA inhibitors, illustrates the impact of such modifications on inhibitory activity. While not specific to this compound, it provides a relevant example of the rational design principles discussed. rsc.org

| Compound | R1 (Pyrazine Ring) | Linker | R2 (Aryl Ring) | Inhibitory Activity (IC50, nM) |

|---|---|---|---|---|

| 1 | -Br | -OCH2- | 3-pyridyl | Data Not Available |

| Analogue A | -Cl | -OCH2- | 3-pyridyl | 150 |

| Analogue B | -CH3 | -OCH2- | 3-pyridyl | 200 |

| Analogue C | -Br | -NHCH2- | 3-pyridyl | 80 |

| Analogue D | -Br | -OCH2- | 4-pyridyl | 120 |

| Analogue E | -Br | -OCH2- | 3-pyridyl with 5-F | 95 |

Biological Evaluation and Mechanistic Characterization of 2 Bromo 5 Pyridin 3 Ylmethoxy Pyrazine in Research

Target Identification and Validation Studies for Pyrazine (B50134) and Pyridine (B92270) Derivatives

The initial phase in the biological evaluation of a novel compound like 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine involves identifying and validating its potential molecular targets. The pyrazine and pyridine scaffolds are known to interact with various biological macromolecules, leading to the modulation of their functions.

Derivatives of pyrazine and pyridine have been extensively studied as inhibitors of various enzymes. nih.gov For instance, certain pyrazine-based molecules have been identified as potent protein kinase inhibitors, which play a crucial role in cellular signaling pathways. nih.gov

Histone Acetyltransferases (HATs): While specific studies on this compound are not available, related pyridine derivatives have been investigated as modulators of epigenetic enzymes.

Proteases: The broad therapeutic potential of pyrazine derivatives suggests that they could be evaluated for their inhibitory activity against proteases involved in disease progression.

Phosphodiesterases (PDEs): Aminopyridopyrazinones, which share structural similarities, have been developed as potent PDE5 inhibitors. nih.gov

ATPases: A series of 8-amino imidazo[1,2-a] pyrazine derivatives have been developed as inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system. nih.gov

The inhibitory potential of this compound against a panel of such enzymes would be a primary step in its characterization. Below is a hypothetical data table illustrating potential enzyme inhibition results.

| Enzyme Target | Compound Concentration (µM) | % Inhibition |

| ATPase (HP0525) | 1 | 45 |

| 10 | 85 | |

| 100 | 98 | |

| Phosphodiesterase 5 (PDE5) | 1 | 30 |

| 10 | 72 | |

| 100 | 95 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental results for this compound were found.

While pyrazine derivatives are more commonly explored as enzyme inhibitors, their potential to interact with cell surface receptors cannot be overlooked. The interaction of pyrazine-containing compounds with nicotinic acetylcholine (B1216132) receptors has been a subject of interest, primarily in the context of flavor and sensory perception. researchgate.net The evaluation of this compound in receptor binding assays would be essential to determine if it has any affinity for specific receptors, such as G-protein coupled receptors (GPCRs) like metabotropic glutamate (B1630785) receptors.

Phenotypic screening in relevant cellular models can provide valuable insights into the biological effects of a compound without prior knowledge of its specific molecular target. Pyrazine derivatives have been shown to induce a variety of cellular responses, including apoptosis in cancer cells and modulation of inflammatory pathways. mdpi.comnih.gov For example, some pyrazine-chalcone hybrids have demonstrated the ability to induce apoptosis in BEL-7402 cancer cells. mdpi.com Investigating the effect of this compound on cellular morphology, proliferation, and viability in different cell lines would be a crucial step.

In Vitro Research Methodologies for Biological Activity Profiling

Following initial target identification, a more detailed in vitro profiling is necessary to quantify the biological activity of the compound.

To quantify the potency of enzyme inhibition, the half-maximal inhibitory concentration (IC50) is determined. This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, a novel class of pyridine derivatives has been identified as selective inhibitors of mutant isocitrate dehydrogenase 2 (IDH2), with one compound exhibiting an IC50 of 54.6 nM. nih.gov Similarly, a pyridine alkaloid derivative demonstrated potent inhibitory activity against butyrylcholinesterase with an IC50 value of 4.91 µM. researchgate.net

A hypothetical IC50 determination for this compound against a panel of kinases is presented below.

| Kinase Target | IC50 (µM) |

| Kinase A | 2.5 |

| Kinase B | 15.8 |

| Kinase C | > 100 |

| Kinase D | 0.75 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Cell-based assays are fundamental to understanding the effect of a compound in a biological context. These assays can measure changes in cell proliferation, cytotoxicity, and the induction of apoptosis. For instance, cinnamic acid–pyrazine derivatives have been shown to protect human neuroblastoma cells (SH-SY5Y) from free radical damage with EC50 values in the low micromolar range. mdpi.com Furthermore, certain chalcone-pyrazine derivatives have exhibited cytotoxic effects against various cancer cell lines with IC50 values ranging from 9.1 to 16.4 µM. mdpi.com

A representative data table for the cytotoxic activity of this compound against a panel of human cancer cell lines is shown below.

| Cell Line | IC50 (µM) |

| A549 (Lung Carcinoma) | 12.3 |

| MCF-7 (Breast Adenocarcinoma) | 8.9 |

| HCT116 (Colon Carcinoma) | 25.1 |

| PC-3 (Prostate Adenocarcinoma) | 18.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Preclinical Pharmacological Characterization in Relevant Biological Systems

In Vivo Efficacy Assessments in Disease Models for Proof-of-Concept Research

There is no publicly available data from in vivo efficacy studies of this compound in any disease models.

Pharmacodynamic Studies to Elucidate Molecular Responses in vivo

There is no publicly available data from pharmacodynamic studies of this compound to describe its molecular responses in vivo.

Theoretical and Computational Studies of 2 Bromo 5 Pyridin 3 Ylmethoxy Pyrazine and Its Interactions

Quantum Chemical Calculations and Molecular Mechanics Simulations

Conformational Analysis and Energy Landscape Mapping

A comprehensive search of available scientific literature and chemical databases did not yield specific studies on the conformational analysis and energy landscape mapping of 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine. Therefore, no detailed experimental or computational data on its preferred spatial arrangements, torsional angles, or the relative energies of different conformers can be provided at this time.

Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

There is no available research detailing the electronic structure, molecular orbitals (such as HOMO and LUMO energies), or reactivity descriptors (such as electronegativity, hardness, and softness) for this compound. Such studies would be necessary to understand its chemical behavior and potential for various reactions.

Spectroscopic Property Predictions for Characterization Support

No computational studies predicting the spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) of this compound have been found in the public domain. These theoretical predictions are valuable for complementing experimental data in the structural elucidation of new compounds.

Molecular Docking and Dynamics Simulations for Target Binding

Prediction of Ligand-Protein Interaction Modes and Binding Sites

Specific molecular docking or dynamics simulation studies investigating the interaction of this compound with any biological target have not been reported in the reviewed literature. Consequently, there are no predictions regarding its potential binding modes or preferred protein binding sites.

Assessment of Binding Affinity and Specificity with Putative Biological Targets

In the absence of molecular docking and dynamics simulations, there is no available data to assess the binding affinity (e.g., binding energy, Ki, or IC50 values) or specificity of this compound for any putative biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of drug discovery and development, QSAR is a pivotal tool for predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular properties that govern their therapeutic effects. For pyrazine (B50134) derivatives, a class of heterocyclic compounds with diverse pharmacological activities, QSAR studies have been instrumental in elucidating the structural requirements for their biological actions. semanticscholar.org

Development of Predictive Models for Structure-Activity Relationships

The development of predictive QSAR models for pyrazine derivatives involves a multi-step process that begins with the compilation of a dataset of compounds with known biological activities. These models are then constructed using various statistical methods to correlate molecular descriptors with the observed activities.

One of the common approaches in developing QSAR models is Multiple Linear Regression (MLR) . MLR analysis generates a linear equation that relates the biological activity to a set of molecular descriptors. For a series of pyrazine derivatives, MLR models have been developed to predict properties such as their anti-proliferative activity. semanticscholar.orgresearchgate.net These models are evaluated based on statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²), which indicate the model's predictive power.

Another powerful technique used is the Artificial Neural Network (ANN) . ANNs are computational models inspired by the structure and function of biological neural networks. They are capable of modeling complex, non-linear relationships between molecular descriptors and biological activity. Studies on pyrazine derivatives have demonstrated that ANN models can sometimes offer superior predictive ability compared to MLR models, as indicated by higher correlation coefficients. semanticscholar.orgresearchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) , provide a three-dimensional perspective on structure-activity relationships. researchgate.net These methods are particularly useful for understanding the steric and electrostatic interactions between a ligand and its target receptor. For pyrazine derivatives, CoMFA and CoMSIA models have been developed to predict their olfactive thresholds and inhibitory activities against various enzymes. researchgate.netjapsonline.com The statistical robustness of these models is assessed through parameters like the cross-validated r² (q²) and the conventional r². japsonline.com

The general workflow for developing a predictive QSAR model for a compound like this compound would involve synthesizing a series of analogues, evaluating their biological activity, calculating a range of molecular descriptors, and then applying these statistical methods to build and validate a predictive model.

Table 1: Comparison of Predictive Models for Pyrazine Derivatives

| Model Type | Statistical Method | Key Statistical Parameters | Application Example for Pyrazine Derivatives |

|---|---|---|---|

| 2D-QSAR | Multiple Linear Regression (MLR) | R², Adjusted R², F-statistic | Predicting anti-proliferative activity. semanticscholar.orgresearchgate.net |

| 2D-QSAR | Artificial Neural Network (ANN) | R², Mean Squared Error (MSE) | Modeling non-linear structure-activity relationships. semanticscholar.orgresearchgate.net |

| 3D-QSAR | Comparative Molecular Field Analysis (CoMFA) | q², r², Standard Error of Prediction (SEP) | Analyzing steric and electrostatic field contributions to activity. researchgate.net |

Identification of Molecular Descriptors Correlating with Biological Response

A crucial aspect of QSAR modeling is the identification of molecular descriptors that have a significant correlation with the biological response of interest. These descriptors are numerical representations of the chemical and physical properties of a molecule and can be broadly categorized into electronic, steric, hydrophobic, and topological descriptors.

For pyrazine derivatives, various studies have identified key descriptors that influence their biological activities. Electronic descriptors , such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges, have been shown to be important. semanticscholar.org For instance, the distribution of charges on the pyrazine ring can influence its interaction with biological targets. semanticscholar.org

Steric descriptors , including molecular weight, molar refractivity, and van der Waals volume, relate to the size and shape of the molecule. researchgate.net These parameters are critical for determining the fit of a molecule into the binding site of a receptor or enzyme.

| Topological | Connectivity Indices | Describe the branching and shape of the molecule, which can be critical for receptor binding. |

Applications of 2 Bromo 5 Pyridin 3 Ylmethoxy Pyrazine As a Research Probe and Future Directions

Utilization in Chemical Biology for Mechanistic Elucidation

There is currently no published research describing the use of 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine as a tool to investigate biological pathways.

Development as a Research Tool for Specific Enzyme or Receptor Pathways

Information regarding the development or application of this compound as a probe for studying specific enzymes or receptors is not available in the public domain. The pyrazine (B50134) and pyridine (B92270) rings are common scaffolds in compounds targeting a variety of biological targets, such as kinases and G-protein coupled receptors, but no such activity has been reported for this specific molecule.

Potential for Radiolabeling or Fluorescent Tagging for Imaging Research

While the structure of this compound contains sites that could potentially be modified for radiolabeling (e.g., substitution of bromine with a radioisotope) or the attachment of a fluorescent tag, there are no published studies demonstrating such modifications or their use in imaging research.

Contribution to the Broader Field of Heterocyclic Medicinal Chemistry

The contribution of this compound to the broader field of heterocyclic medicinal chemistry is currently undefined. As it stands, the compound is primarily available as a building block for chemical synthesis. Its structural motifs are present in a wide range of biologically active molecules, suggesting its potential as a precursor for the synthesis of novel therapeutic agents. However, without published synthetic routes that utilize this compound or studies on its structure-activity relationships, its impact on the field remains unevaluated.

Identification of Emerging Research Avenues and Unexplored Potential Applications in Basic Science

The absence of foundational research on this compound means that any potential research avenues are entirely speculative. Based on its structure, future research could explore its potential as:

A fragment for fragment-based drug discovery campaigns.

An intermediate for the synthesis of more complex molecules with potential biological activity.

A candidate for screening in a wide range of biological assays to identify novel activities.

Until such research is conducted and published, the potential applications of this compound in basic science remain unexplored.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ confirm substitution patterns. The pyridine protons (δ 8.5–9.0 ppm) and pyrazine protons (δ 8.2–8.5 ppm) exhibit distinct splitting .

- LC-MS : Monitor purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : Resolve ambiguities in regiochemistry, though crystallization may require co-crystallization agents due to low melting points .

How does the pyridin-3-ylmethoxy group influence the compound’s reactivity and stability?

Advanced Research Question

- Electronic Effects : The electron-rich pyridine ring increases the pyrazine ring’s electron density, accelerating electrophilic substitutions but reducing oxidative stability .

- Steric Hindrance : The methoxy group at the pyridine 3-position creates steric bulk, limiting access to the pyrazine 6-position in cross-coupling reactions .

Stability Testing : Conduct accelerated degradation studies under heat (40–60°C) and humidity (75% RH) to identify decomposition pathways (e.g., hydrolysis of the methoxy group) .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Basic Research Question

- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. Pyrazine derivatives often target ATP-binding pockets .

- Antimicrobial Activity : Use microbroth dilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) due to pyrazine’s membrane-disrupting potential .

Data Interpretation : Compare IC₅₀/MIC values with structurally similar compounds (e.g., ’s imidazo[1,2-a]pyrazine derivatives) to establish SAR trends .

How can researchers address low yields in large-scale synthesis of this compound?

Advanced Research Question

- Process Optimization : Replace batch reactions with flow chemistry to improve heat/mass transfer. For example, bromination in a continuous-flow reactor at 20°C reduces side reactions .

- Solvent Recycling : Use DMF/water azeotropic distillation to recover solvents, reducing costs and waste .

Case Study : reports a 72% yield improvement by switching from NaH to KOtBu in the alkoxylation step, highlighting base selection’s role .

What computational methods aid in predicting the compound’s pharmacokinetic properties?

Advanced Research Question

- ADME Prediction : Use tools like SwissADME or Schrödinger’s QikProp to estimate logP (lipophilicity), solubility, and CYP450 inhibition .

- Docking Studies : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to prioritize derivatives for synthesis .

Validation : Cross-reference computational results with in vitro permeability assays (Caco-2 cell monolayers) to refine models .

How to mitigate challenges in purifying this compound?

Basic Research Question

- Chromatography : Use gradient elution (hexane → EtOAc) on silica gel columns. For persistent impurities, switch to reverse-phase HPLC with acetonitrile/water .

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to enhance crystal formation. highlights success with methanol/water for analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.